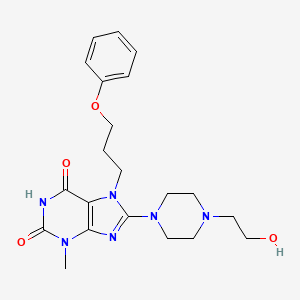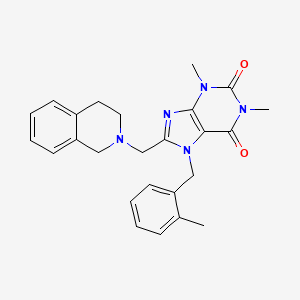
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound combines a dihydroisoquinoline moiety with a xanthine core, which gives it distinctive properties and reactivity patterns.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves a multi-step process:
Formation of the Isoquinoline Intermediate: : The synthesis begins with the preparation of the 3,4-dihydroisoquinoline intermediate through a Pictet-Spengler reaction.
Alkylation: : The next step involves the alkylation of the xanthine core at the 7-position with the 2-methylbenzyl group using a suitable alkylating agent.
Coupling Reaction: : The final step is the coupling of the 3,4-dihydroisoquinoline intermediate with the alkylated xanthine core, typically through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, using continuous flow reactors to maintain precise control over reaction parameters, and employing efficient purification techniques such as column chromatography or crystallization to obtain the desired product in high purity and yield.
化学反应分析
Types of Reactions
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and isoquinoline positions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Strong bases or acids, depending on the nature of the substituent to be introduced.
Major Products
The major products depend on the type of reaction:
Oxidation: : Quinone derivatives.
Reduction: : Dihydro or tetrahydro compounds.
Substitution: : Various substituted derivatives at the benzyl or isoquinoline moieties.
科学研究应用
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications:
Chemistry: : Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Acts as a ligand for probing receptor-ligand interactions in biochemical assays.
Medicine: : Potential therapeutic agent for targeting specific molecular pathways in diseases such as cancer or neurological disorders.
Industry: : Utilized in the production of high-performance materials and specialty chemicals.
作用机制
The compound exerts its effects through specific interactions with molecular targets:
Binding: : It binds to specific receptors or enzymes, modulating their activity.
Pathways: : It can influence signaling pathways by either activating or inhibiting key proteins involved in cellular processes.
相似化合物的比较
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can be compared to other compounds such as caffeine and theobromine:
Caffeine: : Like this compound, caffeine contains a xanthine core but lacks the complex isoquinoline moiety, leading to differences in its biological activity and therapeutic potential.
Theobromine: : Another xanthine derivative, theobromine has a simpler structure, lacking the substituted benzyl and isoquinoline groups, which limits its range of chemical reactions and applications compared to the compound .
The unique structural features of this compound confer distinct chemical properties and biological activities, setting it apart from similar compounds and making it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-8-4-5-10-19(17)15-30-21(16-29-13-12-18-9-6-7-11-20(18)14-29)26-23-22(30)24(31)28(3)25(32)27(23)2/h4-11H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFFODLOBTVTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethyl-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2717570.png)
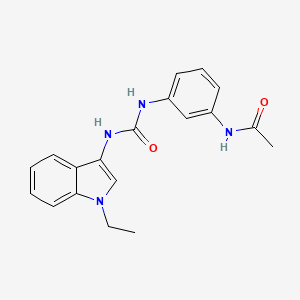
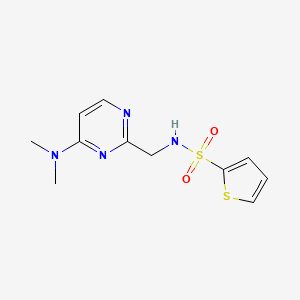

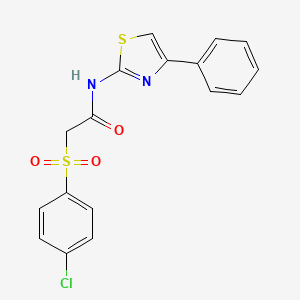

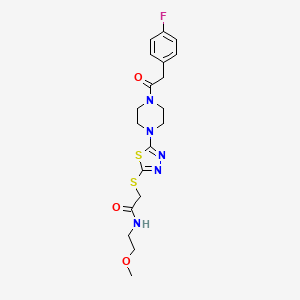
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2717579.png)
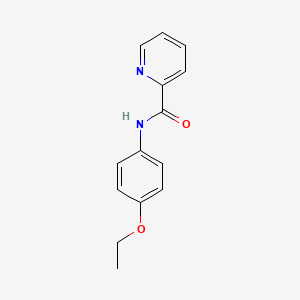

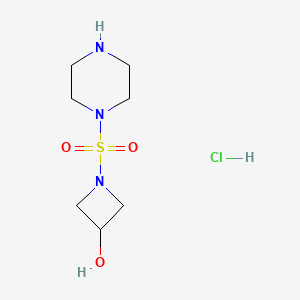

![2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2717588.png)
